molecular formula C20H17BrN2O4S B2529133 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-bromofuran-2-carboxamide CAS No. 1005299-42-2

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-bromofuran-2-carboxamide

Cat. No.: B2529133
CAS No.: 1005299-42-2
M. Wt: 461.33
InChI Key: PQGWERJVHWHZLT-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-bromofuran-2-carboxamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects

Preparation Methods

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-bromofuran-2-carboxamide involves several steps. One common method is the palladium- or copper-catalyzed cross-coupling reaction of primary sulfonamides with aryl halides . This reaction typically requires a strong base, such as

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-bromofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Tetrahydroquinoline moiety : This structure is often associated with various pharmacological activities.
  • Benzenesulfonyl group : Known for enhancing solubility and biological activity.
  • Furan carboxamide : This functional group may contribute to the compound's interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Research indicates that the compound may exhibit:

  • Antimicrobial Activity : Similar compounds in its class have shown effectiveness against various bacterial strains. The sulfonamide group is known for its role in inhibiting bacterial cell wall synthesis .
  • Anti-inflammatory Effects : In vivo studies have demonstrated that related compounds can significantly reduce inflammation markers in animal models .

Antimicrobial Activity

A study evaluating related benzenesulfonamide derivatives found that compounds with similar structures exhibited potent antimicrobial properties. For instance:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
4dE. coli6.72 mg/mL
4hS. aureus6.63 mg/mL
4aP. aeruginosa6.67 mg/mL

These findings suggest that this compound could potentially possess similar antimicrobial properties due to structural similarities .

Anti-inflammatory Activity

In vivo studies on related compounds showed significant anti-inflammatory effects:

  • Compounds were tested for their ability to inhibit carrageenan-induced paw edema in rats, achieving inhibition rates up to 94.69% at certain time points .

Case Studies and Comparative Analysis

Comparative studies between this compound and other sulfonamide derivatives indicate that variations in substituents can lead to differences in biological activity. For example:

Compound ComparisonStructural DifferencesBiological Activity
N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolineLacks bromine substitutionLower antimicrobial activity
N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzeneAdditional methoxy groupsEnhanced solubility but varied activity

These comparisons highlight the importance of specific functional groups in modulating the biological properties of sulfonamide derivatives.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O4S/c21-19-11-10-18(27-19)20(24)22-15-9-8-14-5-4-12-23(17(14)13-15)28(25,26)16-6-2-1-3-7-16/h1-3,6-11,13H,4-5,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGWERJVHWHZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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